

A Comparative Analysis of Olgotrelvir and Other Cathepsin L Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Olgotrelvir**, a dual inhibitor of SARS-CoV-2 main protease (Mpro) and human cathepsin L (CTSL), with other notable cathepsin L inhibitors. The information is intended to support research and drug development efforts by offering a side-by-side look at inhibitory potencies, supported by experimental data and detailed methodologies.

Executive Summary

Olgotrelvir is a novel antiviral agent that distinguishes itself by targeting both a viral protease (SARS-CoV-2 Mpro) and a host protease (Cathepsin L), the latter being crucial for the entry of various viruses into host cells.[1][2] Its active metabolite, AC1115, has demonstrated potent inhibition of cathepsin L. This guide places **Olgotrelvir** in the context of other cathepsin L inhibitors, providing a quantitative comparison of their inhibitory activities.

Data Presentation: Inhibitory Potency of Cathepsin L Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for **Olgotrelvir**'s active metabolite (AC1115) and other selected cathepsin L inhibitors. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. For a truly direct comparison, these inhibitors would need to be tested in a head-to-head study under identical assay conditions.



Inhibitor	Target(s)	Cathepsin L IC50	Other Cathepsin IC50	Source(s)
AC1115 (active form of Olgotrelvir)	Cathepsin L, SARS-CoV-2 Mpro	27.4 pM	-	[3]
Calpeptin	Cathepsin L, Calpain I & II, Cathepsin K	0.11 nM	-	MedChemExpres s
SID 26681509	Cathepsin L	56 nM	Cathepsin B: >10 μM, Cathepsin K: 618 nM, Cathepsin S: 8.4 μM	[4]
Odanacatib	Cathepsin K	Weak inhibition (≥300-fold selective for CatK over CatL)	Cathepsin K: 0.2 nM	Selleck Chemicals
Z-Phe-Phe- CHN2	Cathepsin L	Highly Potent (specific value not provided)	-	Probechem
Balicatib (AAE581)	Cathepsin K, L, B, S	48 nM	Cathepsin K: 22 nM, Cathepsin B: 61 nM, Cathepsin S: 2900 nM	MedChemExpres s
Cathepsin K inhibitor 6	Cathepsin K, L,	0.05 μΜ	Cathepsin K: 17 nM, Cathepsin B: 0.3 μM	MedChemExpres s
3-Epiursolic Acid	Cathepsin L	6.5 μΜ	No obvious effect on Cathepsin B	MedChemExpres s
Plumbagin	Cathepsin L	31.3 μΜ	-	[5]



Beta-Lapachone	Cathepsin L	9.6 μΜ	-	[5]
Z-Tyr-Ala-CHN2	Cathepsin L	<50 nM (EC50)	-	[6]

Experimental Protocols

The following section details a general experimental protocol for a fluorescence-based in vitro assay to determine the inhibitory activity of compounds against human cathepsin L. This protocol is a composite based on commonly used methodologies.[7][8][9]

In Vitro Cathepsin L Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human cathepsin L.

Materials:

- · Recombinant Human Cathepsin L
- Cathepsin L Assay Buffer (e.g., 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
- Fluorogenic Cathepsin L Substrate (e.g., Z-Phe-Arg-AMC, Ac-FR-AFC)
- Test Inhibitor (e.g., Olgotrelvir's active metabolite, AC1115)
- Control Inhibitor (e.g., E-64)
- Dimethyl Sulfoxide (DMSO)
- 96-well black microplates
- Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., ~360-400 nm Ex / ~460-505 nm Em)

Procedure:

Reagent Preparation:



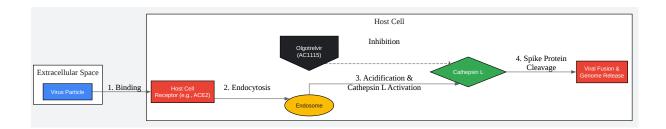
- Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the test inhibitor in assay buffer to achieve a range of desired final concentrations.
- Reconstitute and dilute the recombinant human cathepsin L in chilled assay buffer to the desired working concentration.
- Prepare the fluorogenic substrate solution in assay buffer to the desired final concentration.
- Assay Protocol:
 - To each well of a 96-well black microplate, add the following in order:
 - Assay Buffer
 - Test inhibitor solution (or DMSO for control wells)
 - Recombinant human cathepsin L solution
 - Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
 - Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
 - Immediately place the microplate in a fluorescence plate reader.
- Data Acquisition and Analysis:
 - Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
 - Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
 - Determine the percent inhibition for each concentration of the test inhibitor relative to the DMSO control.



 Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

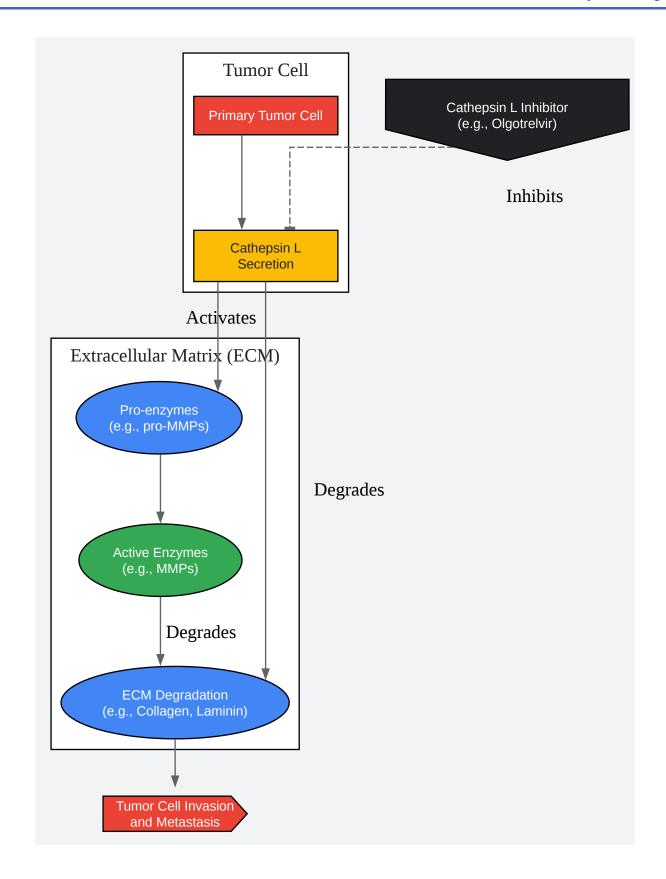
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to cathepsin L inhibition.



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Cathepsin L-Mediated Viral Entry Pathway





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Role of Cathepsin L in Cancer Metastasis





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Cathepsin L Inhibition Assay Workflow

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